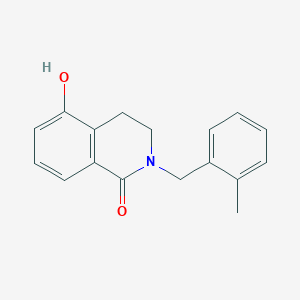

5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

5-Hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by a bicyclic lactam core. Key structural features include:

- 5-Hydroxy group: A polar substituent at position 5, influencing solubility and hydrogen-bonding interactions.

- 2-(2-Methylbenzyl) side chain: A hydrophobic aromatic substituent at position 2, which may modulate steric and electronic interactions with biological targets.

- Dihydroisoquinolinone scaffold: A partially saturated isoquinolinone system, providing conformational rigidity compared to fully aromatic analogs.

Properties

IUPAC Name |

5-hydroxy-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-5-2-3-6-13(12)11-18-10-9-14-15(17(18)20)7-4-8-16(14)19/h2-8,19H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJSMZVLJOMKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the dihydroisoquinoline class, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₇H₁₇NO₂

- Molecular Weight : 267.32 g/mol

- Structural Features : The compound features a hydroxyl group and a 2-methylbenzyl substituent, which may influence its biological interactions and efficacy.

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Antimicrobial Properties : Dihydroisoquinolinones have shown effectiveness against various bacterial strains.

- Antioxidant Activity : The presence of hydroxyl groups in such compounds often correlates with enhanced antioxidant properties, which can protect cells from oxidative stress.

- Neuropharmacological Effects : Similar compounds have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

Synthesis Methods

The synthesis of 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through various chemical reactions typical for isoquinoline derivatives. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic conditions.

- Reduction Reactions : Employing reducing agents to convert precursors into the desired dihydroisoquinoline structure.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one with various biological targets. Preliminary findings suggest that the compound may interact favorably with certain receptors involved in neuroprotection and inflammation modulation .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The mechanism of action appears to involve the modulation of cellular signaling pathways related to cell proliferation and apoptosis .

-

Neuropharmacology :

- The compound may act as a positive allosteric modulator of dopamine receptors, which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders. Research indicates that derivatives of isoquinolinones can enhance dopaminergic signaling, potentially offering therapeutic benefits in conditions like Parkinson's disease .

Synthetic Chemistry Applications

- Synthesis of Derivatives :

- Reaction Conditions :

Case Study 1: Antiproliferative Activity

A study investigated the effects of 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one on various cancer cell lines. The results indicated that concentrations as low as 10 µM could significantly reduce cell viability in HeLa cells by inducing apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via caspase pathway |

| HT-29 | 15 | Cell cycle arrest at G1 phase |

| A2780 (ovarian) | 12 | Inhibition of DNA synthesis |

Case Study 2: Dopaminergic Modulation

In another study focusing on neuropharmacological aspects, derivatives of this compound were tested for their ability to modulate dopamine receptor activity. The findings suggested that certain modifications could enhance receptor binding affinity and selectivity.

| Compound | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| 5-hydroxy-2-(2-methylbenzyl)-... | 50 | D1-like receptor |

| Modified derivative A | 30 | D1-like receptor |

| Modified derivative B | 75 | D2-like receptor |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Position and Nature of Substituents

The biological activity of dihydroisoquinolinones is highly sensitive to substituent positions and functional groups. Below is a comparative analysis (Table 1):

Table 1: Key Structural Analogs and Their Activities

Key Observations:

- Hydroxy Group Position : Shifting the hydroxy group from position 5 (target compound) to 6 (e.g., 16g) enhances antiproliferative activity, likely due to improved target engagement .

- C2 Substituents : The 2-(2-methylbenzyl) group in the target compound differs from the carbonyl-linked aryl groups (e.g., 16g’s trimethoxybenzoyl). Carbonyl-linked analogs exhibit superior tubulin inhibition due to conformational biasing toward a "steroid-like" structure, as shown in X-ray studies .

- Sulfamoyloxy Modifications : Introducing sulfamoyloxy groups (e.g., 17f) improves tubulin binding affinity, suggesting that polar substituents enhance interactions with the colchicine site .

Pharmacological Profile and Mechanism of Action

- Antiproliferative Activity : Compounds like 16g (GI50 = 51 nM) demonstrate potent activity against prostate cancer (DU-145) and broad NCI-60 panel efficacy (mean GI50 = 33 nM). The target compound’s 2-methylbenzyl group may reduce potency compared to 16g’s trimethoxybenzoyl group but could improve metabolic stability .

- Tubulin Polymerization Inhibition : 17f and 16g show IC50 values close to combretastatin A-4 (a clinical microtubule disruptor). The absence of a carbonyl linker in the target compound likely diminishes this activity .

Preparation Methods

Classical Synthesis via Imine Formation and Cyclization

A well-established approach to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives involves a two-step process:

Step 1: Imine Formation

Aromatic aldehydes (such as 2-methylbenzaldehyde derivatives) are reacted with amines in dry dichloromethane (DCM) at room temperature to form imines. The reaction is typically stirred for 24 hours, monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered and concentrated to isolate the imine intermediate.Step 2: Cyclization with Homophthalic Anhydride

The imine intermediate is then reacted with homophthalic anhydride in dry toluene under reflux conditions for about 6 hours. This promotes cyclization to form the dihydroisoquinolinone core. The product is isolated by filtration and purified by recrystallization from acetonitrile.

This method yields the target 3,4-dihydroisoquinolin-1(2H)-one compounds with good purity and moderate yields. It is adaptable to various substituted aromatic aldehydes and amines, allowing structural diversity.

Organocatalytic Asymmetric One-Pot Domino Synthesis

A more recent and sophisticated method involves an asymmetric organocatalytic one-pot sequence that constructs 3,4-dihydroisoquinolin-1(2H)-ones with high stereocontrol. This method is particularly relevant for synthesizing chiral derivatives such as 5-hydroxy-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one.

Starting Materials:

The reaction starts from 2-(nitromethyl)benzaldehydes and N-protected aldimines (e.g., N-tosyl-protected).Catalyst:

A quinine-based squaramide organocatalyst (5 mol%) is employed to catalyze the domino aza-Henry–hemiaminalization–oxidation sequence.-

- Aza-Henry Addition: The nitromethylbenzaldehyde adds to the aldimine forming a nitroalkane adduct with two adjacent stereocenters.

- Hemiaminalization: Intramolecular cyclization forms a tetrahydroisoquinolin-1-ol intermediate.

- Oxidation: The intermediate is oxidized in the same pot using pyridinium chlorochromate to yield the dihydroisoquinolin-1(2H)-one.

Reaction Conditions:

The reaction is typically conducted in toluene at low temperatures (−20 °C) for 3 days, followed by oxidation.Yields and Enantioselectivity:

This method provides moderate to good yields (39–78%) and moderate to very good enantiomeric excesses (40–95% ee). Recrystallization can further enhance enantiomeric purity.

Optimization of Reaction Parameters

The organocatalytic method has been extensively optimized for catalyst type, solvent, temperature, and protecting groups:

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | Quinine-based squaramide (5 mol%) | Provides best enantioselectivity (~65% ee) |

| Solvent | Toluene | Aromatic solvents favored over polar or chlorinated solvents |

| Temperature | −20 °C | Lower temperatures improve yield and ee |

| Aldimine Protecting Group | N-tosyl (Ts) | Electron-withdrawing groups increase reactivity; Ts best for ee |

| Reaction Time | 3 days | Adequate for completion of domino sequence |

(Table adapted from research data showing catalyst and solvent screening).

Scope and Substrate Variability

The method tolerates various substituents on both the benzaldehyde and aldimine aromatic rings, including alkyl, alkoxy, halogen, and nitro groups. For example:

| Product Code | R1 Substituent (Benzaldehyde) | R2 Substituent (Aldimine) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 11a | H | Phenyl | 65 | 63 (95 after recrystallization) |

| 11b | H | 4-Methylphenyl (4-Tol) | 46 | 40 |

| 11d | H | 3,4-Methylenedioxyphenyl | 40 | 94 |

| 11h | H | 2-Bromophenyl | 78 | 77 |

| 11i | H | 4-Fluorophenyl | 54 | 89 |

This demonstrates the robustness of the method for synthesizing a range of 3,4-dihydroisoquinolin-1(2H)-ones with varying electronic and steric properties.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Conditions | Yield Range (%) | Enantioselectivity (ee %) | Notes |

|---|---|---|---|---|---|

| Classical Imine + Cyclization | Imine formation, reflux with homophthalic anhydride | No catalyst, DCM and toluene, reflux | Moderate | Not applicable | Straightforward, scalable |

| Organocatalytic One-Pot Domino | Aza-Henry addition, hemiaminalization, oxidation | Quinine-based squaramide, toluene, −20 °C | 39–78 | 40–95 | High stereocontrol, one-pot, versatile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.